molecular formula C7H11N7 B13485207 5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine

5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine

Cat. No.: B13485207
M. Wt: 193.21 g/mol
InChI Key: RMGYUSDQJXFUCG-UHFFFAOYSA-N
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Description

5’-Ethyl-2’-methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes two triazole rings connected by a single bond. The presence of ethyl and methyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Ethyl-2’-methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine typically involves the reaction of hydrazones with aliphatic amines under oxidative conditions. This process includes a cascade C-H functionalization, double C-N bond formation, and oxidative aromatization sequence in the presence of iodine as a catalyst . Another method involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate, which can then be further modified .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5’-Ethyl-2’-methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5’-Ethyl-2’-methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Ethyl-2’-methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine involves its interaction with specific molecular targets. For instance, in the case of enzyme inhibition, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, such as aromatase . This binding interferes with the enzyme’s activity, leading to the desired inhibitory effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Ethyl-2’-methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11N7

Molecular Weight

193.21 g/mol

IUPAC Name

5-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H11N7/c1-3-4-9-6(14(2)13-4)5-10-7(8)12-11-5/h3H2,1-2H3,(H3,8,10,11,12)

InChI Key

RMGYUSDQJXFUCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C2=NC(=NN2)N)C

Origin of Product

United States

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